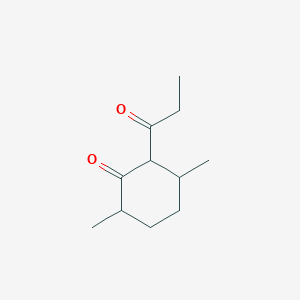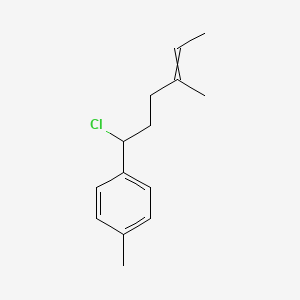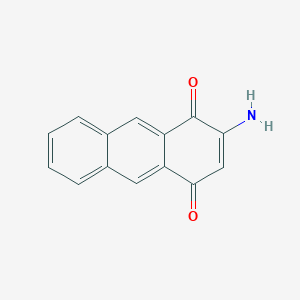
2-Aminoanthracene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoanthracene-1,4-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an amino group at the second position and carbonyl groups at the first and fourth positions on the anthracene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoanthracene-1,4-dione typically involves the nitration of anthracene followed by reduction. The nitration process introduces nitro groups into the anthracene structure, which are subsequently reduced to amino groups. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
化学反应分析
Types of Reactions: 2-Aminoanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the carbonyl groups can lead to the formation of hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthracene derivatives.
科学研究应用
2-Aminoanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential use in biological staining and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of high-performance materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 2-Aminoanthracene-1,4-dione involves its ability to interact with biological molecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is being explored for its potential use in cancer therapy. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
相似化合物的比较
1-Aminoanthracene-9,10-dione: Similar in structure but with amino and carbonyl groups at different positions.
2-Aminoanthracene-9,10-dione: Another isomer with different positioning of functional groups.
Uniqueness: 2-Aminoanthracene-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions with biological molecules, making it a valuable compound in various research applications.
属性
CAS 编号 |
141988-08-1 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-aminoanthracene-1,4-dione |
InChI |
InChI=1S/C14H9NO2/c15-12-7-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-7H,15H2 |
InChI 键 |
CGOQTAJXYMPMGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


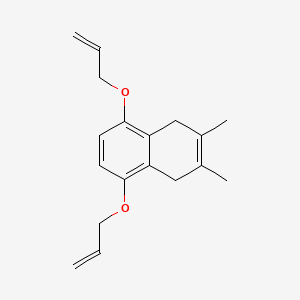

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)


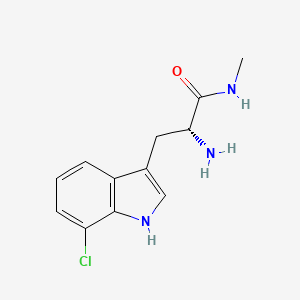
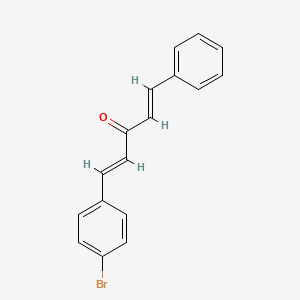
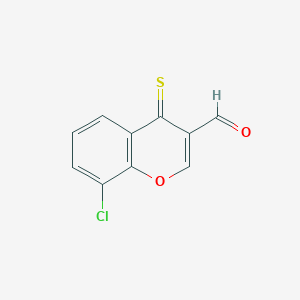
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)


